4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a sulfanyl group attached to a phenyl ring
Preparation Methods
The synthesis of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of hydrazine derivatives with appropriate acylating agents. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiol derivatives. The final step involves the coupling of the triazole derivative with a pyridine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where different nucleophiles can replace the existing substituents.
Scientific Research Applications
4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions can affect various biological pathways, contributing to the compound’s antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can be compared with other triazole derivatives, such as:
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide: This compound has a similar triazole and sulfanyl structure but differs in its hydrazide group, which can lead to different biological activities.
4-(5-((2-methylbenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine:
Properties
Molecular Formula |
C21H18N4S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4S/c1-16-7-9-17(10-8-16)15-26-21-24-23-20(18-11-13-22-14-12-18)25(21)19-5-3-2-4-6-19/h2-14H,15H2,1H3 |
InChI Key |
QGTISANLWPLXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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